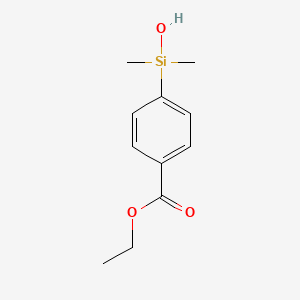

Ethyl 4-(dimethylhydroxysilyl)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16O3Si |

|---|---|

Molecular Weight |

224.33 g/mol |

IUPAC Name |

ethyl 4-[hydroxy(dimethyl)silyl]benzoate |

InChI |

InChI=1S/C11H16O3Si/c1-4-14-11(12)9-5-7-10(8-6-9)15(2,3)13/h5-8,13H,4H2,1-3H3 |

InChI Key |

QZBPJGIAEQXJPC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)[Si](C)(C)O |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of the Dimethylhydroxysilyl and Benzoate Moieties

Reactivity of the Dimethylhydroxysilyl Group (Silanol Functionality)

The silicon-hydroxyl (Si-OH) group, or silanol (B1196071), is analogous to the carbon-hydroxyl group (carbinol) found in alcohols, but it exhibits significantly different chemical properties. The greater polarity of the Si-O bond and the larger atomic radius of silicon compared to carbon are key factors governing its reactivity.

A hallmark of silanol chemistry is the propensity to undergo spontaneous self-condensation reactions, forming siloxane (Si-O-Si) bonds and eliminating water. ic.ac.uk This process can lead to the formation of dimers, oligomers, and even high-molecular-weight polymers (silicones). The driving force for this reaction is the formation of the thermodynamically stable siloxane linkage.

The condensation can be catalyzed by both acids and bases. ic.ac.uk In the context of Ethyl 4-(dimethylhydroxysilyl)benzoate, even trace amounts of acidic or basic impurities, or atmospheric moisture, can facilitate this process. The reaction generally proceeds through a series of equilibrium steps, starting with the formation of a dimer, which can then react with other monomers or dimers to form larger oligomeric structures. The steric and electronic properties of the substituents on the silicon atom influence the rate of condensation. nih.gov While bulky substituents can hinder the approach of another silanol molecule, the aromatic ring in this compound is not expected to provide significant steric hindrance to prevent oligomerization.

Table 1: Factors Influencing Silanol Condensation

| Factor | Effect on Condensation Rate |

|---|---|

| Catalysts (Acid/Base) | Increases rate |

| Water Concentration | Can influence equilibrium |

| Steric Hindrance | Decreases rate |

| Temperature | Increases rate |

The hydrogen atom of the silanol group is protic and can be replaced by a metal, a process known as metallation. This reaction underscores the acidity of the Si-OH group. Treatment with organometallic reagents, such as organolithium compounds, can lead to the formation of alkali metal silanolates.

The resulting silanolate anion is a potent nucleophile and can act as a directing group in aromatic substitution reactions. acs.org For instance, the lithium salt of a dimethylarylsilanol can direct ortho-lithiation of the aromatic ring, although this can be in competition with nucleophilic attack at the silicon atom itself. In the case of dimethylphenylsilanol, treatment with excess n-butyllithium did not result in metallation of the aromatic ring but instead led to the substitution of the methyl and phenyl groups on the silicon. However, the presence of other directing groups on the aromatic ring can influence the outcome of such reactions.

Silanols are excellent hydrogen bond donors and acceptors, a property that significantly influences their physical state, structure, and reactivity. ic.ac.uk The relatively high acidity of the silanol proton and the basicity of the oxygen atom lead to the formation of strong intermolecular hydrogen bonds. ic.ac.uk

In the solid state, arylsilanols like this compound are known to form extensive hydrogen-bonded networks. These can range from simple dimers to more complex chains, sheets, or three-dimensional structures. ic.ac.uk These hydrogen-bonding patterns can pre-organize the molecules in a way that facilitates or directs subsequent chemical reactions, such as the condensation to form specific oligosiloxanes. uni-saarland.deresearchgate.net The specific structural motif adopted depends on the nature of the substituents on the silicon atom and the conditions of crystallization. researchgate.net In solution, these hydrogen bonds can influence the solubility and the effective reactivity of the silanol group by modulating its availability for reaction. researchgate.net

Table 2: Common Hydrogen Bonding Motifs in Arylsilanols

| Motif | Description |

|---|---|

| Dimers | Two silanol molecules linked by hydrogen bonds. |

| Chains | Linear arrays of hydrogen-bonded silanol molecules. |

| Sheets | Two-dimensional networks of hydrogen-bonded silanols. |

| Complexes | Hydrogen bonds formed with other molecules (e.g., solvents, amines). ic.ac.uk |

The dimethylhydroxysilyl group is weakly acidic. Spectroscopic and titration studies have established that arylsilanols are generally more acidic than alkylsilanols, which in turn are more acidic than their carbon analogues (carbinols). ic.ac.uk The pKa of arylsilanols is typically in the range of 9-11. nih.gov

The acidity of the silanol in this compound is influenced by the electronic effects of the para-substituted benzoate (B1203000) group. The ester group is electron-withdrawing, which would be expected to increase the acidity of the silanol proton by stabilizing the resulting silanolate anion through inductive effects. This increased acidity enhances the tendency to form strong hydrogen bonds and influences the equilibrium of condensation reactions. Conversely, the silanol oxygen also possesses lone pairs of electrons, allowing it to act as a Lewis base and accept a proton in the presence of a strong acid.

Reactivity of the Benzoate Ester Group in Organosilicon Contexts

The ethyl benzoate moiety of the molecule exhibits the characteristic reactivity of an aromatic ester. The presence of the dimethylhydroxysilyl group in the para position can modulate this reactivity through electronic effects.

Esters can undergo hydrolysis to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. sserc.org.uksserc.org.ukyoutube.com

Base-promoted hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. quora.com This is typically an irreversible process as the resulting carboxylate anion is resonance-stabilized and unreactive towards the alcohol.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. This reaction is reversible.

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is also typically catalyzed by an acid or a base. An excess of the new alcohol is often used to drive the equilibrium towards the desired product.

The dimethylhydroxysilyl group at the para position is expected to have a relatively weak electronic effect on the reactivity of the ester group. Silicon is more electropositive than carbon, and alkylsilyl groups are generally considered to be weakly electron-donating. This slight electron-donating character might slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the rates of hydrolysis and transesterification compared to unsubstituted ethyl benzoate. However, this effect is likely to be modest.

Table 3: Summary of Key Reactions

| Functional Group | Reaction Type | Reagents/Conditions | Products |

|---|---|---|---|

| Dimethylhydroxysilyl | Condensation | Acid or Base Catalyst | Oligo/Polysiloxanes + H₂O |

| Metallation | Organometallic Reagents (e.g., n-BuLi) | Metal Silanolate | |

| Ethyl Benzoate | Hydrolysis | H₃O⁺ or OH⁻ | 4-(Dimethylhydroxysilyl)benzoic acid + Ethanol (B145695) |

Reactions Involving the Aromatic Ring System (e.g., Electrophilic Aromatic Substitution if applicable)

The ethyl carboxylate group is a moderately deactivating group. libretexts.orgwikipedia.org Through a combination of an electron-withdrawing inductive effect (-I) and a resonance effect (-R), it removes electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene (B151609). wikipedia.org Consequently, this group directs incoming electrophiles to the meta position (positions 3 and 5 relative to the ester). libretexts.orguci.edu

Conversely, silyl (B83357) groups such as the dimethylhydroxysilyl moiety are generally considered ortho, para-directors. researchgate.net This directing effect is primarily attributed to the ability of the silicon atom to stabilize the cationic Wheland intermediate, or σ-complex, that forms during the reaction. uci.edu Specifically, through a phenomenon known as the β-silicon effect (a form of hyperconjugation), the C-Si bond can stabilize a positive charge on a β-carbon atom. When an electrophile attacks the ortho or para position, one of the resonance structures of the intermediate places the positive charge on the carbon atom directly attached to the silicon (the ipso carbon), which is stabilized.

In the case of this compound, the two substituents are para to each other. The silyl group directs incoming electrophiles to the positions ortho to it (positions 3 and 5). The ester group directs to the positions meta to it (also positions 3 and 5). In this instance, the directing effects of both groups are concordant, reinforcing substitution at the same positions. However, due to the strong deactivating nature of the ester group, the aromatic ring is, on the whole, deactivated, meaning that electrophilic aromatic substitution reactions will proceed more slowly and may require more forcing conditions compared to benzene. wikipedia.org

| Substituent Group | Type | Effect on Reactivity | Directing Position |

|---|---|---|---|

| -Si(CH₃)₂OH | Silyl | Weakly Activating/Deactivating | Ortho, Para |

| -COOCH₂CH₃ | Ethyl Carboxylate | Deactivating | Meta |

| Predicted Outcome for this compound: The ring is deactivated, and substitution is strongly directed to positions 3 and 5. |

Interactions and Synergistic Effects Between the Silanol and Ester Functionalities

Influence of the Electron-Withdrawing Ester Group on Silanol Acidity and Reactivity

The acidity of the silanol (-Si-OH) proton is significantly influenced by the electronic nature of the substituents on the aromatic ring. In this compound, the ethyl carboxylate group at the para position acts as a potent electron-withdrawing group (EWG). lumenlearning.com This property enhances the acidity of the silanol proton.

The EWG pulls electron density from the benzene ring through both inductive and resonance effects. This electronic pull is transmitted through the ring to the silicon atom. The resulting electron deficiency on the silicon atom leads to a more polarized Oxygen-Hydrogen (O-H) bond in the silanol moiety. This polarization weakens the O-H bond, facilitating the dissociation of the proton (H⁺) and thus increasing the Brønsted acidity of the compound compared to an unsubstituted phenyl-dimethylsilanol. libretexts.org

| para-Substituent (X) on X-C₆H₄-Si(CH₃)₂OH | Electronic Nature | Effect on Conjugate Base | Predicted Relative Acidity |

|---|---|---|---|

| -OCH₃ | Electron-Donating | Destabilizing | Lower |

| -H | Neutral | Reference | Baseline |

| -Cl | Electron-Withdrawing (Inductive) | Stabilizing | Higher |

| -COOCH₂CH₃ | Electron-Withdrawing (Inductive & Resonance) | Strongly Stabilizing | Significantly Higher |

Intramolecular Interactions and Conformational Dynamics

In this compound, the silanol and ester functional groups are positioned para to one another, separated by the rigid benzene ring. This geometry precludes the possibility of direct intramolecular hydrogen bonding between the silanol hydrogen and the carbonyl oxygen of the ester, an interaction that often plays a significant role in the conformation of ortho-substituted analogues. nih.govnih.gov

The conformational dynamics of the molecule are therefore primarily dictated by rotations around three key single bonds: the C(aryl)-Si bond, the C(aryl)-C(ester) bond, and the C-O bond of the ethoxy group. The benzoate portion of the molecule is expected to be largely planar to maximize conjugation between the aromatic ring and the carbonyl group. researchgate.netresearchgate.net Rotational barriers around the C(aryl)-Si and C(aryl)-C(ester) bonds are generally low. The preferred conformation would be one that minimizes steric hindrance between the substituents on the silicon and ester groups and the ortho hydrogens of the benzene ring.

While intramolecular hydrogen bonds are absent, the distinct polarity of the two functional groups creates a significant molecular dipole. The primary form of non-covalent interaction for this molecule would be intermolecular. The silanol group is an excellent hydrogen bond donor and acceptor, leading to the potential for self-assembly into dimers or polymeric chains in the solid state or in non-polar solvents through intermolecular Si-O-H···O=C or Si-O-H···O-Si hydrogen bonds.

Cross-Coupling and Other Functionalization Reactions Involving Organosilyl Esters and Silanols

Organosilanols are highly valuable and versatile reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This compound serves as an excellent substrate for such transformations, often referred to as Hiyama or Hiyama-Denmark couplings. These reactions provide a powerful method for forming carbon-carbon bonds and are considered practical alternatives to methods based on boron or tin reagents due to the low toxicity, high stability, and low cost of organosilicon compounds.

The key to the reactivity of the organosilanol is the activation of the C-Si bond. This is typically achieved under fluoride-free conditions using a Brønsted base (e.g., Cs₂CO₃, NaOt-Bu). The base deprotonates the silanol to form a highly nucleophilic silanolate salt. This silanolate then undergoes transmetalation with a palladium(II) complex (generated from a Pd(0) precatalyst and an organic halide), a critical step that involves the formation of a Si-O-Pd linkage. Following reductive elimination from the resulting organopalladium intermediate, the new C-C bond is formed, and the palladium catalyst is regenerated.

The presence of the ethyl benzoate group is generally well-tolerated under these mild reaction conditions. Therefore, this compound can be coupled with a wide variety of organic electrophiles, including aryl, heteroaryl, and vinyl halides or triflates, to generate more complex biaryl or vinyl-aryl structures. This reactivity makes it a useful building block for the synthesis of functional materials, liquid crystals, and pharmaceutical intermediates.

Advanced Spectroscopic and Structural Characterization of Ethyl 4 Dimethylhydroxysilyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of Ethyl 4-(dimethylhydroxysilyl)benzoate, offering specific insights into the organic ethyl benzoate (B1203000) moiety and the unique dimethylhydroxysilyl group.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of all hydrogen atoms present. The aromatic region is expected to show a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the ester group typically resonate downfield from those ortho to the silyl (B83357) group. The ethyl ester protons present as a quartet and a triplet due to spin-spin coupling. The methyl protons on the silicon atom appear as a sharp singlet upfield, characteristic of silicon-bound methyl groups. The silanol (B1196071) (Si-OH) proton is often observed as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature due to hydrogen exchange.

Interactive Table 1: Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (ortho to -COOEt) | ~8.0 | Doublet | ~8.0 | 2H |

| Aromatic (ortho to -Si(CH₃)₂OH) | ~7.6 | Doublet | ~8.0 | 2H |

| Methylene (-OCH₂CH₃) | ~4.4 | Quartet | ~7.1 | 2H |

| Ethyl Methyl (-OCH₂CH₃) | ~1.4 | Triplet | ~7.1 | 3H |

| Silyl Methyls (-Si(CH₃)₂) | ~0.4 | Singlet | N/A | 6H |

| Silanol (-SiOH) | Variable (e.g., 1.5-3.0) | Broad Singlet | N/A | 1H |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift. The spectrum will display four distinct signals for the aromatic carbons, including the two quaternary carbons attached to the ester and silyl groups. The carbons of the ethyl group and the methyl groups attached to the silicon atom are also clearly resolved, appearing in the upfield region of the spectrum.

Interactive Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~166 |

| Aromatic (C-Si) | ~145 |

| Aromatic (C-COO) | ~132 |

| Aromatic (CH, ortho to -COOEt) | ~129 |

| Aromatic (CH, ortho to -Si) | ~134 |

| Methylene (-OCH₂) | ~61 |

| Ethyl Methyl (-CH₃) | ~14 |

| Silyl Methyls (-Si(CH₃)₂) | ~ -1 |

²⁹Si NMR spectroscopy is a powerful and specific tool for probing the environment around the silicon atom. For this compound, this technique confirms the presence of the dimethylhydroxysilyl group. A single resonance is expected, with a chemical shift that is characteristic of a silicon atom bonded to two methyl groups, one hydroxyl group, and a phenyl group. The precise shift provides electronic information about the silicon center.

Interactive Table 3: Expected ²⁹Si NMR Spectral Data for this compound

| Silicon Environment | Expected Chemical Shift (δ, ppm) |

| -Si(CH₃)₂(OH) | ~ -15 to -20 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum provides definitive evidence for the silanol (Si-O-H) group. In the absence of hydrogen bonding (e.g., in a dilute solution with a non-polar solvent), a sharp absorption band corresponding to the free O-H stretch is expected around 3685 cm⁻¹. However, in the solid state or in concentrated solutions, intermolecular hydrogen bonding (Si-O-H···O=C or Si-O-H···O-Si) causes this band to broaden significantly and shift to a lower frequency, typically appearing as a broad absorption in the 3200-3600 cm⁻¹ range. This broadening is a classic indicator of hydrogen-bonded hydroxyl groups.

Interactive Table 4: Characteristic FT-IR Frequencies for the Silanol Group

| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance |

| O-H Stretch (Hydrogen-Bonded) | 3200 - 3600 | Broad, Strong |

| O-H Stretch (Free) | ~3685 | Sharp, Medium |

| Si-O Stretch | ~840 - 910 | Strong |

The ester functional group gives rise to several prominent bands in the FT-IR spectrum. The most intense and easily recognizable is the carbonyl (C=O) stretching vibration, which for an aromatic ester like this, is expected to appear in the range of 1715-1730 cm⁻¹. chemicalbook.com The conjugation of the carbonyl group with the benzene ring slightly lowers its frequency compared to a saturated ester. chemicalbook.com Additionally, the spectrum will feature strong C-O stretching vibrations, characteristic of the ester linkage, typically appearing as two distinct bands in the 1300-1100 cm⁻¹ region.

Interactive Table 5: Characteristic FT-IR Frequencies for the Ester Group

| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance |

| C=O Stretch (Carbonyl) | 1715 - 1730 | Strong, Sharp |

| C-O-C Stretch (Asymmetric) | 1250 - 1300 | Strong |

| C-O-C Stretch (Symmetric) | 1100 - 1150 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

Advanced Ionization Techniques (e.g., NALDI-MS, ESI-FT-ICR-MS/MS)Advanced ionization techniques are employed to analyze compounds that may be difficult to ionize with traditional methods or to gain higher resolution and accuracy.

Nanoparticle-Assisted Laser Desorption/Ionization Mass Spectrometry (NALDI-MS) is a matrix-free technique useful for analyzing various organic compounds. nih.gov

Electrospray Ionization-Fourier Transform Ion Cyclotron Resonance-Tandem Mass Spectrometry (ESI-FT-ICR-MS/MS) offers extremely high resolution and mass accuracy, enabling the detailed characterization of complex molecules and their fragmentation patterns. nih.gov This technique would be highly suitable for in-depth structural analysis of silyl organic compounds. nih.gov

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Other Complementary Characterization Techniques (e.g., UV-Vis Spectroscopy)

A comprehensive search of scientific literature and spectroscopic databases did not yield specific studies detailing the complementary characterization of this compound, including its analysis by UV-Vis spectroscopy. While research exists for structurally related compounds, such as various benzoate esters and silane (B1218182) derivatives, this information is not directly applicable to the unique chemical structure of this compound.

The electronic absorption properties, which are determined by UV-Vis spectroscopy, are highly dependent on the specific arrangement of chromophores and auxochromes within a molecule. The presence of the dimethylhydroxysilyl group at the para position of the ethyl benzoate scaffold is expected to influence the electronic transitions of the benzene ring. However, without experimental data, any discussion on the absorption maxima (λmax) and molar absorptivity (ε) would be purely speculative.

Similarly, other complementary techniques that could provide further structural elucidation and characterization, such as fluorescence spectroscopy, circular dichroism, or thermal analysis (e.g., Differential Scanning Calorimetry and Thermogravimetric Analysis), have not been reported for this specific compound.

Consequently, a data table summarizing the spectroscopic and physical properties of this compound cannot be provided at this time due to the absence of published research findings. Further experimental investigation is required to determine these characteristic properties.

Theoretical and Computational Investigations of Ethyl 4 Dimethylhydroxysilyl Benzoate and Analogues

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental in elucidating the electronic structure and bonding characteristics of organosilicon compounds. These methods model the behavior of electrons within a molecule to determine its geometry, stability, and electronic properties.

Density Functional Theory (DFT) has become a primary computational method for investigating the properties of molecular systems due to its favorable balance of accuracy and computational cost. For Ethyl 4-(dimethylhydroxysilyl)benzoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its equilibrium geometry and electronic characteristics.

The optimized molecular structure reveals key bond lengths and angles. The silicon atom is bonded to two methyl groups, a hydroxyl group, and the phenyl ring. The electronic properties, such as the dipole moment, are influenced by the polar Si-O bond and the ester group. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich aromatic ring, while the LUMO may be distributed over the ester and silyl (B83357) moieties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Table 1: Predicted Geometrical and Electronic Properties of this compound using DFT

| Parameter | Calculated Value |

|---|---|

| Si-O Bond Length (Å) | ~1.65 |

| Si-C (phenyl) Bond Length (Å) | ~1.87 |

| O-Si-C Angle (°) | ~109.5 |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Dipole Moment (Debye) | ~2.5 |

Note: The values in this table are representative estimates based on DFT calculations of analogous compounds and are presented for illustrative purposes.

Ab Initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for electronic structure analysis. researchgate.net These methods are computationally more demanding than DFT but can offer more accurate results, particularly for systems where electron correlation effects are significant. For a molecule like this compound, MP2 calculations can refine the geometric parameters and provide a more precise description of the electronic distribution and intermolecular interactions. High-level calculations are particularly valuable for benchmarking the results obtained from more cost-effective DFT methods. nih.gov

The silicon-oxygen (Si-O) bond is a cornerstone of silicon chemistry, and its nature in silanols like this compound is of significant interest. Computational methods allow for a detailed analysis of this bond. The Si-O bond is strong and highly polarized due to the difference in electronegativity between silicon and oxygen. Theoretical calculations show that the nature of the Si-O bond can be influenced by the substituents on the silicon atom and by intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. arizona.edu

Bond overlap population analysis suggests that the strength of the Si-O bond can vary with the Si-O-Si angle in related disiloxane (B77578) structures. researchgate.netarizona.edu In isolated silanols, the bond is primarily a sigma (σ) bond, but its character can be modulated by the electronic effects of the aromatic ring and the dimethyl substituents.

Computational Studies of Chemical Reactivity and Mechanisms

Computational chemistry is instrumental in exploring the reaction pathways and predicting the reactivity of molecules. For silanols, key reactions include condensation and hydrolysis.

Silanols can undergo condensation reactions to form siloxane (Si-O-Si) bonds, a fundamental process in the formation of silicones. Computational studies can characterize the transition state for this reaction. The mechanism often involves the approach of two silanol (B1196071) molecules, where one acts as a nucleophile and the other as an electrophile, sometimes facilitated by a catalyst or solvent molecules. DFT calculations can map the potential energy surface of the reaction, identifying the structure of the transition state and calculating the activation energy barrier. acs.org The reverse reaction, the hydrolysis of a siloxane bond to regenerate silanols, can be similarly modeled, providing a complete energetic profile of the equilibrium. acs.org

The basicity of the dimethylhydroxysilyl group can be quantified by calculating its proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation reaction. researchgate.net

M + H⁺ → MH⁺

Computational studies can determine the most favorable site for protonation. For the dimethylhydroxysilyl group in this compound, the most likely site is the oxygen atom of the hydroxyl group, due to its lone pairs of electrons. DFT calculations can be used to compute the energies of the neutral molecule and its protonated form to derive the proton affinity. nih.govnih.gov This information is valuable for understanding the molecule's behavior in acidic conditions and its potential to participate in hydrogen bonding.

Table 2: Calculated Proton Affinity for Potential Protonation Sites

| Protonation Site | Calculated Proton Affinity (kJ/mol) | Relative Stability |

|---|---|---|

| Hydroxyl Oxygen | ~850 | Most Stable |

| Ester Carbonyl Oxygen | ~820 | Less Stable |

Note: These values are illustrative estimates based on computational studies of similar functional groups.

Modeling Fragmentation Pathways Observed in Mass Spectrometry

Upon electron ionization, the molecule is expected to form a molecular ion [M]•+. The subsequent fragmentation is dictated by the relative bond strengths and the stability of the resulting fragments. Key fragmentation pathways can be modeled using quantum chemical calculations, such as Density Functional Theory (DFT), to determine the energetics of different bond cleavages and rearrangement processes.

One predictable primary fragmentation event is the cleavage of the ethyl group from the ester moiety. This can occur via two main pathways:

Loss of an ethoxy radical (•OCH2CH3): This pathway leads to the formation of a stable acylium ion. For the parent ethyl benzoate (B1203000), the loss of a 45 Da fragment is a dominant process, resulting in the benzoyl cation [C6H5CO]+ at m/z 105. pharmacy180.com By analogy, for this compound, this would lead to the formation of the 4-(dimethylhydroxysilyl)benzoyl cation.

Loss of ethylene (B1197577) (CH2=CH2): This is a common rearrangement reaction in ethyl esters, known as the McLafferty rearrangement, if a gamma-hydrogen is available. However, in this specific molecule, a more direct cleavage and rearrangement can lead to the formation of a benzoic acid derivative radical cation through the loss of a neutral ethylene molecule (28 Da). pharmacy180.com

Another significant fragmentation pathway involves the silyl group. The Si-C(aryl) bond is generally robust, but cleavages involving the substituents on the silicon atom are common.

Loss of a methyl radical (•CH3): Cleavage of a methyl group from the dimethylhydroxysilyl moiety is a highly probable event, leading to a stable ion with a delocalized positive charge. This is a characteristic fragmentation for compounds containing trimethylsilyl (B98337) or dimethylsilyl groups.

Loss of a hydroxyl radical (•OH): The Si-OH bond can also undergo cleavage, although this may be less favorable than the loss of a methyl radical.

Rearrangements involving the silyl group: Intramolecular rearrangements are common in organosilicon mass spectrometry. For instance, a migration of the silyl group or its fragments to the ester oxygen could precede further fragmentation.

The predicted fragmentation pathways can be summarized in the following table, derived from the general fragmentation patterns of similar compounds.

| Precursor Ion | Neutral Loss | Fragment Ion Structure (Predicted) | Significance |

|---|---|---|---|

| [M]•+ | •OCH2CH3 | [4-(dimethylhydroxysilyl)benzoyl]+ | Formation of a stable acylium ion. |

| [M]•+ | CH2=CH2 | [4-(dimethylhydroxysilyl)benzoic acid]•+ | Common rearrangement in ethyl esters. |

| [M]•+ | •CH3 | [M - CH3]+ | Characteristic loss from dimethylsilyl groups. |

| [M]•+ | •OH | [M - OH]+ | Cleavage of the Si-OH bond. |

Computational tools can generate theoretical mass spectra by calculating the relative abundance of these and other potential fragment ions based on their calculated heats of formation and the activation energies for the fragmentation steps. rsc.org These theoretical spectra can then be compared with experimental data, when available, to validate the proposed fragmentation mechanisms.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a powerful avenue to explore the dynamic behavior of molecules in various environments, offering insights into conformational landscapes and intermolecular interactions that are often inaccessible through experimental means alone.

Conformational Analysis and Flexibility of this compound in Solution

The conformational flexibility of this compound in a solvent is primarily dictated by the rotational freedom around several key single bonds: the C(aryl)-C(ester) bond, the C(ester)-O bond, the O-C(ethyl) bond, and the C(aryl)-Si bond, as well as rotations of the methyl and hydroxyl groups on the silicon atom. MD simulations can map the potential energy surface associated with these rotations, revealing the most stable conformations and the energy barriers between them.

In a solution, the solvent molecules explicitly influence the conformational preferences. For instance, in a polar protic solvent like ethanol (B145695) or water, the hydroxyl group of the silanol moiety can act as both a hydrogen bond donor and acceptor. This interaction with the solvent can stabilize certain conformations over others. Similarly, the ester group can interact with polar solvents.

While specific MD simulation data for this compound is not available, studies on similar functionalized aromatic compounds and organosilicon molecules suggest that the interplay between intramolecular steric effects and intermolecular interactions with the solvent is critical in determining the dominant solution-phase conformations. rsc.orgnih.gov

Investigation of Intermolecular Interactions in Condensed Phases or with Solvents

MD simulations are particularly well-suited for studying the intricate network of intermolecular interactions between a solute and solvent molecules. For this compound, the primary sites for strong intermolecular interactions are the hydroxyl group of the silanol and the carbonyl oxygen of the ester.

The silanol group (Si-OH) is known to form strong hydrogen bonds. ic.ac.uk In a protic solvent, the hydroxyl group can participate in a dynamic hydrogen-bonding network with the surrounding solvent molecules. MD simulations can provide detailed information about these interactions, including:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent atom at a certain distance from a solute atom. For example, the RDF for the oxygen of the silanol group and the hydrogen of a water molecule would reveal the average hydrogen bond length.

Hydrogen Bond Lifetimes: Simulations can calculate the average duration of a hydrogen bond between the solute and solvent, providing insight into the dynamics of these interactions.

The ester group, with its polar carbonyl and ether linkages, will also interact with polar solvents through dipole-dipole interactions. The strength and nature of these interactions can be analyzed through the simulation trajectory.

The table below summarizes the expected primary intermolecular interactions of this compound with different types of solvents, which can be investigated using MD simulations.

| Solvent Type | Primary Interaction Site on Solute | Type of Interaction | Expected Strength |

|---|---|---|---|

| Polar Protic (e.g., water, ethanol) | -OH (silanol) | Hydrogen Bonding (donor and acceptor) | Strong |

| Polar Protic (e.g., water, ethanol) | C=O (ester) | Hydrogen Bonding (acceptor) | Moderate |

| Polar Aprotic (e.g., acetone, DMSO) | -OH (silanol) | Hydrogen Bonding (donor) | Strong |

| Polar Aprotic (e.g., acetone, DMSO) | Ester group | Dipole-dipole | Moderate |

| Nonpolar (e.g., hexane) | Aromatic ring, alkyl groups | van der Waals / Dispersion | Weak |

Computational Approaches for Exploring Structure-Reactivity Relationships in Organosilicon Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov For organosilicon compounds, these approaches can be used to predict reactivity, toxicity, or other properties based on calculated molecular descriptors.

The reactivity of this compound and its analogues can be explored by examining the electronic effects of the silyl substituent on the aromatic ring. The dimethylhydroxysilyl group is generally considered to be an electron-donating group through sigma-pi hyperconjugation, which can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. Computational chemistry provides several descriptors that can quantify these effects:

Atomic Charges: Calculating the partial charges on the atoms of the aromatic ring can indicate the positions most susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A higher HOMO energy suggests a greater susceptibility to electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For a series of para-substituted silylbenzoates, a QSAR model could be developed to predict a specific reactivity parameter (e.g., the rate constant for a particular reaction) based on a set of calculated descriptors. These descriptors could include:

Electronic Descriptors: Hammett constants (σp), dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molar volume, surface area.

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

By establishing a statistically significant correlation between these descriptors and the observed reactivity for a training set of compounds, the model can then be used to predict the reactivity of new, untested analogues. The general principles of such QSAR studies on aromatic compounds are well-established. nih.govnih.gov The electronic effects of various substituents on aromatic rings have been computationally studied and can be applied by analogy to the silyl group . nih.govmdpi.comnumberanalytics.com

Applications and Functionalization Strategies for Ethyl 4 Dimethylhydroxysilyl Benzoate in Advanced Materials Science

Role as a Monomer or Crosslinking Agent in Polymer Synthesis

Ethyl 4-(dimethylhydroxysilyl)benzoate serves as a versatile building block in polymer chemistry due to its bifunctional nature. It possesses a reactive silanol (B1196071) (-Si-OH) group and an aromatic ethyl benzoate (B1203000) moiety, enabling its participation in polymerization reactions as both a monomer and a crosslinking agent.

Incorporation into Polysiloxanes and Hybrid Polymers via Silanol Condensation

The defining feature of this compound in polymer synthesis is its terminal silanol group. This functional group is highly susceptible to condensation reactions, particularly with other silanols or hydrolyzable silane (B1218182) precursors like alkoxysilanes. gelest.com This reaction, which releases water or alcohol as a byproduct, forms stable siloxane bonds (-Si-O-Si-), the fundamental linkage of all silicones and polysiloxanes. gelest.cominstras.com

When used as a monomer, the controlled hydrolytic polycondensation of this compound can lead to the formation of linear or cyclic oligosiloxanes and high-molecular-weight polysiloxanes. instras.com The resulting polymer chain incorporates the dimethylsilyl benzoate group as a recurring side chain.

Furthermore, this compound is instrumental in creating organic-inorganic hybrid polymers. Through co-condensation with other silane agents, such as tetraethoxysilane (TEOS), it can be integrated into a three-dimensional siloxane network via a sol-gel process. researchgate.net This allows for the synthesis of functionalized materials where the properties of the organic benzoate component are combined with the inorganic silica-like backbone. researchgate.net

The condensation reaction is a cornerstone of room temperature vulcanizable (RTV) silicone technology. Silanol-terminated polymers are reacted with multifunctional silanes to create crosslinked networks that cure upon exposure to moisture. gelest.com this compound can act as a chain-terminating agent in such systems, controlling molecular weight, or as a component in creating more complex, functionalized silicone elastomers.

Design of Silicon-Containing Copolymers with Enhanced Properties

Incorporating this compound into copolymers allows for the precise tuning of material properties. When copolymerized with traditional organic monomers, it introduces silicon into the polymer structure, which can impart a range of beneficial characteristics.

The presence of the siloxane linkage in the polymer backbone or as a side chain typically enhances:

Thermal Stability: Siloxane bonds are more stable at high temperatures than many carbon-carbon bonds.

Flexibility: The Si-O bond is longer and has a lower rotational barrier than the C-C bond, leading to polymers with lower glass transition temperatures and greater flexibility, especially at low temperatures.

UV Resistance: The inorganic nature of the siloxane bond is inherently resistant to degradation by ultraviolet radiation.

Gas Permeability: Polysiloxanes are known for their high permeability to gases.

The ethyl benzoate group provides additional functionality. Its aromatic nature can increase the refractive index of the polymer, while the ester group offers a potential site for subsequent chemical modification. In some applications, benzoate derivatives are used in the formulation of degradable copolymers for medical and dental materials. nih.govresearchgate.netresearchgate.net

| Property | Effect of Incorporating Silicon-Containing Monomer | Research Finding |

| Mechanical Properties | Can improve flexibility and impact resistance. | Alkyl silicates can be used to crosslink hydroxyl-containing polymers, improving flexibility and hardness. google.comepo.org |

| Solvent Resistance | Crosslinking with silicates significantly enhances solvent resistance. | Crosslinking a hydroxylated acrylic polymer with ethyl silicate (B1173343) increased MEK double rubs from <10 to >100. google.com |

| Thermal Stability | The Si-O-Si backbone provides superior thermal stability compared to C-C backbones. | Polysiloxanes are utilized for coatings and impregnants in high-temperature electrical applications. gelest.com |

| Adhesion | The silanol group promotes adhesion to inorganic substrates. | Silane coupling agents are used extensively to enhance adhesion between organic matrices and inorganic fillers. researchgate.netresearchgate.net |

Surface Modification and Interface Engineering

The dual reactivity of this compound makes it an effective agent for modifying surfaces and engineering the interface between different materials, particularly in composites and on inorganic substrates.

Formation of Self-Assembled Monolayers (SAMs) on Substrates (e.g., Silica (B1680970), Metals)

The silanol group of this compound can readily react with hydroxyl (-OH) groups present on the surfaces of various substrates, including silica, glass, quartz, and metal oxides. This reaction forms a strong, covalent Si-O-Substrate bond, anchoring the molecule to the surface.

Under controlled conditions, these anchored molecules can organize into a highly ordered, dense film known as a self-assembled monolayer (SAM). researchgate.net In a SAM formed from this compound, the silanol "head" group binds to the substrate, while the ethyl benzoate "tail" group is oriented away from the surface. This process effectively changes the chemical nature of the substrate's surface. For example, a hydrophilic silica surface (rich in -OH groups) can be rendered significantly more hydrophobic (or organophilic) by the layer of aromatic ester groups. The homogeneity and density of these layers can be controlled by factors such as reaction time and solvent composition during the grafting process. researchgate.net

Applications as Coupling Agents or Adhesion Promoters in Composites

This compound can function as such a coupling agent.

The silanol end of the molecule hydrolyzes and condenses with hydroxyl groups on the surface of the inorganic filler, forming a robust chemical bond. researchgate.net

The organofunctional ethyl benzoate end is tailored to be compatible with, or to react with, the surrounding polymer matrix.

This molecular bridge improves stress transfer from the polymer matrix to the reinforcing filler, enhancing the composite's mechanical properties, such as flexural and tensile strength. nih.gov Furthermore, by creating a strong interfacial bond, silane coupling agents prevent the ingress of water at the interface, which is a common cause of mechanical failure and degradation in composite materials. researchgate.net The choice of the organofunctional group is critical for achieving compatibility and optimal adhesion with the specific polymer resin being used. researchgate.net

| Application | Mechanism | Result |

| Glass Fiber/Epoxy Composite | Silanol group bonds to glass fiber surface; organic end interacts with epoxy resin. | Improved interfacial adhesion, increased flexural strength, and enhanced hydrolytic stability. researchgate.net |

| Silica/Rubber Composite | Silane agent grafts onto the silica surface, improving its dispersion and bonding with the rubber matrix. | Denser crosslink network, increased modulus, and improved tear strength and abrasion resistance. nih.gov |

| Dental Resin Composites | γ-MPS, a common silane coupling agent, provides high interfacial stability between fillers and the resin matrix. | Ensures promising physicochemical and mechanical properties of the final composite resin. researchgate.net |

Functionalization of Materials with Specific Chemical Characteristics

Beyond its role in polymer synthesis and interface engineering, this compound can be used to directly functionalize the surfaces of materials to impart specific and desirable chemical properties. This approach leverages the robust bond formed between the silanol group and a substrate to permanently alter the surface chemistry.

A primary application is the control of surface wettability. Research has demonstrated that p-silylated benzoic acid derivatives can be covalently bonded to the surfaces of lignocellulosic materials like wood to significantly improve their hydrophobicity. researchgate.net The hydroxyl groups of cellulose (B213188) in the wood serve as anchor points for the silanol group of the silyl-benzoate. The attached layer of aromatic benzoate molecules presents a non-polar surface, effectively repelling water.

This strategy can be applied to a wide range of materials that have surface hydroxyl groups, including cotton, paper, and inorganic oxides. The functionalization can provide characteristics such as:

Hydrophobicity/Oleophilicity: For applications in water-repellent coatings or oil-sorbing materials.

Altered Adhesion: Modifying a surface to either promote or resist the adhesion of other substances.

Chemical Handle for Further Reactions: The ester group in the benzoate moiety can serve as a reactive site. It could be hydrolyzed to a carboxylic acid (-COOH), creating a negatively charged surface capable of ion exchange or covalent immobilization of biomolecules (e.g., proteins, DNA) via amide bond formation.

This ability to tailor surface properties at the molecular level makes this compound a valuable tool for creating advanced materials with highly specific functionalities.

Imparting Water Repellency and Surface Hydrophobicity

The presence of the dimethylsilyl group in this compound suggests its potential as a surface modifying agent to impart water repellency. Organosilanes are frequently used to create hydrophobic coatings due to the low surface energy of the silicon-containing layer. The hydroxyl group on the silicon atom could facilitate covalent bonding to surfaces rich in hydroxyl groups (like glass, ceramics, or cellulosic materials) through a condensation reaction, theoretically anchoring the molecule to the substrate. The nonpolar ethyl benzoate and dimethyl groups would then be oriented away from the surface, creating a hydrophobic layer. However, no specific studies measuring contact angles or detailing the performance of this compound for this purpose have been identified.

Modifying Thermal Stability and Mechanical Performance of Materials

Incorporating silicon-containing moieties into organic polymers is a known strategy for enhancing thermal stability. The high bond energy of the Si-C and Si-O bonds compared to C-C bonds can increase the temperature at which degradation begins. It is plausible that this compound could be used as an additive or co-monomer in polymer formulations to improve their thermal and mechanical properties. The rigid benzoate group might also contribute to increased stiffness and strength of a polymer matrix. Without experimental data from techniques such as thermogravimetric analysis (TGA) or dynamic mechanical analysis (DMA) on materials functionalized with this specific compound, any claims regarding its efficacy remain speculative.

Potential in Optoelectronic and Sensing Materials

The potential of this compound in optoelectronic and sensing materials is also an area lacking direct research.

Integration into Fluorescent Materials as Organosilicon Units

The benzoate group is a chromophore, and while not strongly fluorescent on its own, it can be part of a larger conjugated system that exhibits fluorescence. Organosilicon units are often incorporated into fluorescent molecules to enhance properties such as photostability, quantum yield, and processability. The silicon atom can influence the electronic properties of the chromophore, potentially tuning the emission wavelength. Research on benzoate-based fluorescent materials exists, but studies specifically integrating the dimethylhydroxysilyl moiety are not available.

Exploration in Other Advanced Functional Materials (e.g., smart materials)

The hydroxyl group on the silicon atom offers a reactive site for further functionalization, which could lead to its incorporation into "smart" materials. For instance, it could be grafted onto polymer backbones to create stimuli-responsive materials where changes in the environment (e.g., pH, temperature) could alter the material's properties. However, the exploration of this compound in such advanced applications has not been reported in the available literature.

Future Research Directions and Unexplored Avenues for Ethyl 4 Dimethylhydroxysilyl Benzoate

Development of Green and Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. For Ethyl 4-(dimethylhydroxysilyl)benzoate, future research will likely focus on developing green and sustainable synthetic methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic approaches to organosilicon compounds often rely on the Müller-Rochow process, which, despite its industrial importance, can be energy-intensive and generate chlorinated byproducts. mdpi.com A key area of future investigation will be the exploration of alternative, more sustainable pathways. This could involve direct C-H silylation of ethyl benzoate (B1203000), a method that offers high atom economy by avoiding the need for pre-functionalized starting materials. researchgate.net

Furthermore, the development of photocatalytic methods presents a promising green alternative. mdpi.com Visible-light-mediated synthesis, for instance, could enable the oxidation of a corresponding hydrosilane precursor to the target silanol (B1196071) under mild, ambient conditions, using oxygen as a green oxidant. mdpi.com Another avenue for exploration is the use of microwave-assisted synthesis, which has been shown to accelerate the formation of silanol groups in silica (B1680970) gel preparation and could potentially be adapted for the synthesis of specific organosilanols like this compound. researchgate.net

Table 1: Potential Green Synthesis Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Direct C-H Silylation | High atom economy, reduced waste | Catalyst development, regioselectivity control |

| Photocatalytic Oxidation | Mild reaction conditions, use of green oxidants | Catalyst stability, quantum yield optimization |

| Microwave-Assisted Synthesis | Rapid reaction times, energy efficiency | Scale-up feasibility, solvent selection |

| Biosynthesis | Use of renewable resources, biodegradable pathways | Enzyme discovery and engineering |

Advanced Mechanistic Studies of Complex Reaction Pathways Involving the Compound

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing novel applications. The presence of both an ester and a silanol group suggests a rich and complex chemical behavior that warrants detailed investigation.

Future mechanistic studies could employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational modeling. mdpi.com A key area of interest would be the elucidation of the role of the silanol group as a hydrogen bond donor, which can influence the reactivity of the ester functionality and the aromatic ring. researchgate.net For instance, in palladium-catalyzed cross-coupling reactions, where arylsilanols are known to be effective coupling partners, the precise mechanism of transmetalation and reductive elimination involving this compound could be investigated. nih.govacs.org

Moreover, the potential for intramolecular interactions between the ester and silanol groups could lead to unique reaction pathways. For example, under certain conditions, the compound might undergo intramolecular condensation or rearrangement reactions. rsc.org Density Functional Theory (DFT) calculations could be employed to model the transition states of such reactions, providing valuable insights into their feasibility and energetics. mdpi.com

Integration of In Silico Predictions with Experimental Validation for Targeted Material Design

The convergence of computational modeling and experimental synthesis offers a powerful paradigm for the targeted design of new materials. For this compound, in silico methods can be used to predict its physical and chemical properties, guiding the synthesis of materials with desired functionalities.

Computational tools such as DFT and molecular dynamics simulations can be employed to predict properties like electronic structure, reactivity, and intermolecular interactions. medium.com This information can then be used to design polymers or hybrid materials where this compound serves as a key building block. For instance, the compound's ability to form hydrogen bonds could be harnessed to create self-assembling materials with ordered nanostructures. researchgate.net

The predictions from these computational models would then be validated through experimental synthesis and characterization. This iterative cycle of prediction and validation can significantly accelerate the discovery of new materials with applications in areas such as electronics, coatings, and biomedical devices. strath.ac.uk For example, in silico screening could identify potential applications for polymers derived from this compound in gas separation membranes or as encapsulants for electronic components. researchgate.net

Table 2: In Silico and Experimental Approaches for Material Design

| Property of Interest | In Silico Prediction Method | Experimental Validation Technique |

| Electronic Properties | Density Functional Theory (DFT) | UV-Vis Spectroscopy, Cyclic Voltammetry |

| Mechanical Properties | Molecular Dynamics (MD) | Tensile Testing, Rheometry |

| Self-Assembly Behavior | Coarse-Grained Simulations | Atomic Force Microscopy (AFM), X-ray Scattering |

| Reactivity | Transition State Theory | Kinetic Studies, Product Analysis |

Exploration of Novel Catalytic Applications and Processes

The unique structural features of this compound suggest its potential as a catalyst or a ligand in catalytic systems. The silanol moiety can act as a Brønsted acid or a hydrogen bond donor, while the aromatic ring and ester group can be modified to tune the electronic and steric properties of the molecule.

One unexplored avenue is the use of this compound as an organocatalyst. Silanols have been shown to catalyze various organic reactions, and the specific substitution pattern of this compound could lead to novel catalytic activities. acs.org Another area of interest is its application as a ligand for transition metal catalysts. The oxygen atom of the silanol group can coordinate to a metal center, and the electronic properties of the ligand can be modulated by the ester group.

Future research could focus on screening the catalytic activity of this compound in a range of reactions, such as aldol (B89426) additions, Michael reactions, and asymmetric synthesis. The development of chiral derivatives could also open up possibilities in enantioselective catalysis.

Investigation of the Compound's Role in Emerging Fields of Organosilicon Chemistry and Materials Science

The field of organosilicon chemistry is continually evolving, with new applications emerging in areas such as sustainable materials, biotechnology, and nanotechnology. cfsilicones.com this compound, with its combination of organic and inorganic functionalities, is well-positioned to contribute to these emerging fields.

In the area of sustainable materials, polymers derived from this compound could be designed to be biodegradable or to have improved thermal and chemical stability. cfsilicones.com In biotechnology, the silanol group could be used to attach the molecule to biological surfaces or to create biocompatible materials for drug delivery and tissue engineering. researchgate.net

Furthermore, the ability of silanols to form well-defined structures through hydrogen bonding makes them attractive building blocks for the bottom-up fabrication of nanomaterials. researchgate.net Self-assembled monolayers or porous frameworks constructed from this compound could find applications in sensing, catalysis, and separation technologies. The ongoing expansion of organosilicon chemistry will undoubtedly unveil new and exciting opportunities for this versatile compound. sdlookchem.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Ethyl 4-(dimethylhydroxysilyl)benzoate?

- Methodological Answer : The synthesis typically involves silylation of ethyl 4-hydroxybenzoate using dimethylhydroxysilane derivatives. Key steps include:

- Reagent Selection : Use chlorodimethylsilane or hexamethyldisilazane as silylating agents under inert conditions (e.g., nitrogen atmosphere) .

- Catalysis : Employ triethylamine or pyridine to scavenge HCl byproducts.

- Solvent Optimization : Anhydrous tetrahydrofuran (THF) or dichloromethane ensures minimal hydrolysis of the silyl group.

- Monitoring : Reaction progress can be tracked via thin-layer chromatography (TLC) or in situ FT-IR for Si-O bond formation (~1050–1100 cm⁻¹) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H NMR to verify ester (-COOEt) protons (~1.3 ppm for CH₃, ~4.3 ppm for CH₂) and silyl group protons (dimethyl groups at ~0.2 ppm). ²⁹Si NMR can confirm the hydroxysilyl moiety (δ ≈ +10 to +20 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₁H₁₆O₃Si).

- Elemental Analysis : Quantify C, H, and Si content to confirm stoichiometry .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Chromatography : Column chromatography using silica gel with ethyl acetate/hexane gradients (e.g., 10–30% ethyl acetate) to separate silylated products from unreacted precursors .

- Recrystallization : Utilize solvents like toluene or cyclohexane to exploit differences in solubility between the product and byproducts.

Advanced Research Questions

Q. How does the hydroxysilyl group influence the compound’s reactivity compared to other substituents (e.g., amino or halogen)?

- Methodological Answer :

- Comparative Kinetic Studies : Conduct nucleophilic substitution reactions (e.g., with Grignard reagents) to measure rate constants. Monitor via HPLC or GC-MS.

- Thermal Stability Analysis : Use thermogravimetric analysis (TGA) to assess degradation profiles. The hydroxysilyl group may enhance thermal stability due to Si-O bond strength (~452 kJ/mol) .

- Hydrolysis Resistance : Test in aqueous buffers (pH 4–10) to evaluate Si-O bond lability compared to ester or amide linkages .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in non-polar solvents (e.g., hexane). Use SHELXT for structure solution and SHELXL for refinement .

- Electron Density Maps : Analyze bond lengths (e.g., Si-O ≈ 1.63 Å) and angles to confirm stereochemistry and hydrogen-bonding interactions involving the hydroxysilyl group .

Q. What experimental approaches can elucidate the compound’s potential biological interactions?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC determination against E. coli and S. aureus). Compare with structurally similar benzoates lacking the silyl group .

- Molecular Docking : Model interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. Prioritize residues near the hydroxysilyl group for mutagenesis studies .

Q. How can conflicting data on the compound’s reactivity in different solvent systems be reconciled?

- Methodological Answer :

- Systematic Solvent Screening : Test reactivity in aprotic (e.g., DMF, DMSO) vs. protic solvents (e.g., methanol, water) under controlled humidity.

- Spectroscopic Monitoring : Use in situ Raman spectroscopy to track Si-O bond stability. Correlate with DFT calculations (e.g., Gaussian) to predict solvent effects on transition states .

- Control Experiments : Compare with inert silyl analogs (e.g., trimethylsilyl derivatives) to isolate solvent-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.